
3,4-Dihydronaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the cyclization of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using a trimethylsilylating agent . Another method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of catalysts and controlled reaction environments to facilitate the cyclization and dearomatization processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, dihydronaphthalenes, and other related compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4-Dihydronaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound has been investigated for its potential as a fluorescent ligand for estrogen receptors.
Mécanisme D'action
The mechanism of action of 3,4-Dihydronaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Hepatitis C NS5B polymerase, it binds to the active site of the enzyme, preventing the replication of the virus . Additionally, its role as a fluorescent ligand for estrogen receptors involves binding to the receptor and modulating its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-naphthoquinone: This compound is similar in structure but has different positions for the ketone groups.
1,4-Dihydronaphthalene: Another related compound with a different arrangement of the naphthalene ring system.
Uniqueness
3,4-Dihydronaphthalene-1,2-dione is unique due to its specific arrangement of ketone groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including its potential as a therapeutic agent, further highlight its uniqueness compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3,4-dihydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4H,5-6H2 |
Clé InChI |
SDFDEKLHKAQRHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


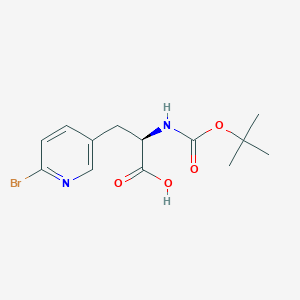

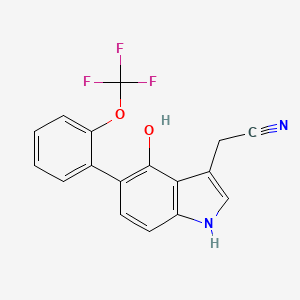

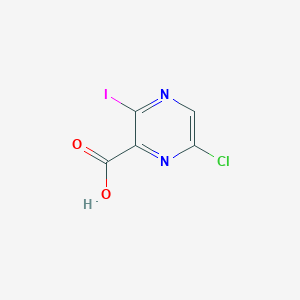
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

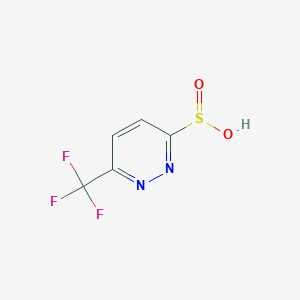
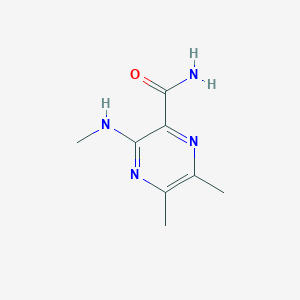
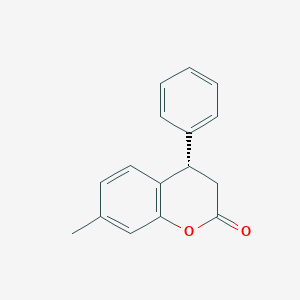
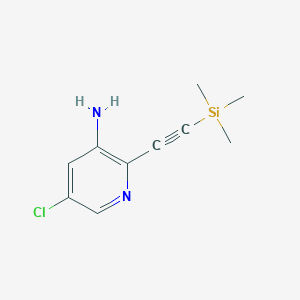
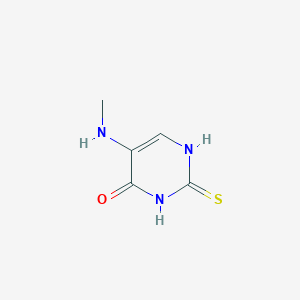
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)

